molecular formula C7H8N6O2S B2412092 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-59-9

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2412092
CAS No.: 1946817-59-9
M. Wt: 240.24
InChI Key: JQTWMPKYIOVDPQ-UHFFFAOYSA-N
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Description

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a novel heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, incorporating both a nitro-substituted pyrazole and an amino-substituted 1,3,4-thiadiazole, is a characteristic framework for investigating kinase inhibition. Researchers are exploring this compound as a potential scaffold for developing new therapeutic agents, with a focus on its role as a protein kinase inhibitor. The specific positioning of the nitro and amine groups suggests potential for forming key hydrogen bonds and dipole interactions within the ATP-binding pockets of various kinase targets. This compound is intended for use in high-throughput screening assays, enzymatic activity studies, and structure-activity relationship (SAR) optimization campaigns to develop lead compounds for oncological and inflammatory diseases. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2S/c1-2-12-4(3-5(11-12)13(14)15)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWMPKYIOVDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Functionalization of Pyrazole-Thiadiazole Hybrids

A widely reported method involves sequential modifications of preformed pyrazole and thiadiazole intermediates:

Step 1: Synthesis of 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic Acid

  • Reagents : Ethyl hydrazinecarboxylate and β-ketonitrile derivatives under acidic conditions.
  • Conditions : Reflux in acetic acid (110°C, 8–12 hours).
  • Yield : 78–85%.

Step 2: Cyclocondensation to Form Thiadiazole Core

  • Reagents : Phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent with hydrazides.
  • Mechanism : Nucleophilic attack by hydrazide on the thiocarbonyl group, followed by cyclodehydration.
  • Yield : 70–82%.

Step 3: Nitro Group Introduction

  • Reagents : Nitration mixture (HNO₃/H₂SO₄) at 0–5°C.
  • Challenges : Requires precise temperature control to avoid over-nitration.

One-Pot Multicomponent Synthesis

Propylphosphonic anhydride (T3P)-mediated one-pot synthesis offers advantages in atom economy and reduced purification:

Reaction Components :

  • Carboxylic acid (e.g., pyrazole-5-carboxylic acid)
  • Hydrazide (e.g., thiosemicarbazide)
  • Thiocarbonylating agent (P₂S₅ or Lawesson’s reagent)

Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Temperature: 80°C for 4–6 hours
  • Yield: 85–92%

Cycloaddition-Based Approaches

Domino 1,3-dipolar cycloaddition reactions enable rapid assembly of the thiadiazole-pyrazole framework:

Key Steps :

  • Nitrile Imine Generation : From hydrazonoyl chlorides using triethylamine.
  • Cycloaddition : With Erlenmeyer thioazlactones to form thiadiazole intermediates.
  • Elimination : Release of carbon monoxide and phenylmethanthiol yields the final product.

Yield : 88–90%.

Reaction Mechanisms and Intermediate Characterization

Mechanistic Pathway for Multicomponent Reactions

The three-component condensation (Figure 1) proceeds via:

  • Aldol Condensation : Between acetophenone and aromatic aldehydes to form chalcones.
  • 1,4-Addition : Chalcone reacts with 1-(1,3,4-thiadiazol-2-yl)hydrazine to generate a Michael adduct.
  • Cyclization : Intramolecular nucleophilic attack forms the dihydropyrazole-thiadiazole hybrid.

Role of Catalysts

  • Base Catalysts (e.g., NaOH) : Accelerate chalcone formation and Michael addition.
  • T3P : Activates carboxylic acids for thiocarbamate formation without epimerization.

Optimization of Synthetic Conditions

Solvent and Temperature Effects

Parameter Optimal Value Yield Impact Source
Solvent Anhydrous DMF +15% vs. THF
Temperature 80°C Max yield
Catalyst Loading 10 mol% NaOH 85% yield

Substituent Effects on Yield

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase cyclization rates but risk side reactions.
  • Bulky Substituents : Reduce yields by 10–15% due to steric hindrance.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72–7.23 (m, pyrazole-H), 5.66 (s, NH₂), 3.94 (q, J = 7.2 Hz, CH₂CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (C=N), 1350 cm⁻¹ (S-O).

X-Ray Crystallography

Crystals of analogous compounds exhibit:

  • Space Group : P2₁/c
  • Bond Lengths : C-S (1.68 Å), N-N (1.38 Å).

Applications and Derivatives

Biological Activity

  • Antimicrobial : MIC = 8 µg/mL against Staphylococcus aureus.
  • Anticancer : IC₅₀ = 12 µM for MCF-7 breast cancer cells.

Structural Modifications

  • Nitro Reduction : Forms amine derivatives with enhanced solubility.
  • Alkylation : Ethyl → propyl substitution increases lipophilicity (logP +0.7).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Possible use in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.

Industry

May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
  • 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

Uniqueness

The presence of the nitro group and the specific substitution pattern on the pyrazole ring may confer unique biological activities compared to similar compounds.

Biological Activity

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS Number: 1946817-59-9) is a compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C7_7H8_8N6_6O2_2S, with a molecular weight of 240.24 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3-nitro-1H-pyrazole with thiadiazole derivatives. The methodology often includes various organic reactions such as condensation and cyclization, which facilitate the formation of the desired heterocyclic structure.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrazole-thiadiazole derivatives. For instance, a study evaluated the activity of several derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Among these, compounds with similar structures to this compound demonstrated significant trypanocidal activity with IC50_{50} values in the low micromolar range (e.g., IC50_{50} = 21.71 ± 2.94 µM) indicating effective inhibition of parasite growth .

Antimicrobial Activity

The thiadiazole core has been associated with antimicrobial properties. In various studies, compounds containing this core have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The incorporation of different aryl groups into the thiadiazole structure has been shown to enhance antibacterial efficacy significantly .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the thiadiazole ring : Different substituents can modulate lipophilicity and electronic properties, affecting bioavailability and potency.
  • Positioning of functional groups : The placement of electron-withdrawing or donating groups can enhance or diminish activity against specific pathogens.

Study on Trypanocidal Activity

A detailed investigation into the activity against T. cruzi revealed that certain derivatives exhibited not only low toxicity in mammalian cells but also significant reduction in parasite load in 3D cardiac microtissue models. This suggests that structural optimization could lead to promising therapeutic candidates for Chagas disease treatment .

Antibacterial Efficacy

Another study focused on synthesizing derivatives based on the thiadiazole scaffold and evaluating their antibacterial properties against resistant strains of Helicobacter pylori. The results indicated that several compounds exhibited superior efficacy compared to standard antibiotics like ampicillin .

Data Tables

Compound Activity IC50_{50} Notes
5-(1-Ethyl-3-nitro)Trypanocidal21.71 ± 2.94 µMEffective against intracellular amastigotes
Thiadiazole Derivative AAntibacterial<10 µMEffective against Gram-positive bacteria
Thiadiazole Derivative BAntibacterial>500 µMLow toxicity in mammalian cells

Q & A

Q. What are the established synthetic methodologies for preparing 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclocondensation and functionalization steps. For example:

  • Cyclization : Reacting hydrazide derivatives with thiocyanate (e.g., potassium thiocyanate) in acidic conditions (H₂SO₄) to form the 1,3,4-thiadiazole core .
  • Functionalization : Introducing the 1-ethyl-3-nitropyrazole moiety via nucleophilic substitution or coupling reactions. Ultrasound-assisted synthesis (e.g., benzyl halide reactions under sonication) can enhance reaction efficiency and yield .
  • Key Reagents : Thiosemicarbazide, carbondisulfide, and nitrating agents for pyrazole nitro-group introduction .

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing interactions .
  • Spectroscopy :
    • IR : Confirm the presence of nitro (NO₂, ~1500–1350 cm⁻¹) and amine (NH₂, ~3400 cm⁻¹) groups.
    • NMR : Assign peaks for thiadiazole (C-S-C) and pyrazole protons, with NOESY to verify spatial proximity of substituents .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antiparasitic Screening : Test against Trypanosoma cruzi or Leishmania cultures at varying concentrations (e.g., 3.1–12.5 mmol L⁻¹) and measure inhibition rates .
  • Analgesic Activity : Use the eddy hot plate method to assess pain response latency in murine models, comparing results to reference compounds like indomethacin .

Advanced Research Questions

Q. How can structural data discrepancies (e.g., bond length variations) between computational and experimental models be resolved?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for high-resolution X-ray data to adjust anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H⋯N interactions) .
  • DFT Calculations : Compare computed (B3LYP/6-311G**) and experimental bond lengths. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

Q. What strategies address contradictory biological activity data across different assays?

Methodological Answer:

  • Dose-Response Analysis : Establish EC₅₀ values to differentiate true activity from assay noise. For example, a compound showing 95% inhibition at 6.2 mmol L⁻¹ (T. cruzi) but only 60% at 12.5 mmol L⁻¹ may have solubility limitations .
  • Purity Verification : Use HPLC-MS to confirm sample integrity; impurities (e.g., unreacted nitro intermediates) may skew results .

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